A Technical Guide to the Physicochemical Properties of AEEA-Based Linkers
A Technical Guide to the Physicochemical Properties of AEEA-Based Linkers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(2-(2-aminoethoxy)ethoxy)acetic acid (AEEA) and its dimer, AEEA-AEEA. These hydrophilic linkers are integral components in the design of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document outlines their key quantitative properties, detailed experimental protocols for their characterization, and workflows illustrating their application in bioconjugation.
Introduction to AEEA-Based Linkers
AEEA (also known as Amino-PEG2-acetic acid) and its derivatives are flexible, hydrophilic spacers used to connect a targeting moiety (like an antibody) to a payload (like a cytotoxic drug or an E3 ligase ligand).[1][2] The inclusion of ethylene glycol units imparts favorable characteristics, including increased hydrophilicity and solubility, which can improve the pharmacokinetic profile of the resulting conjugate.[3][4] The AEEA-AEEA linker, a dimer of the AEEA unit, provides a longer, non-cleavable spacer arm for applications requiring specific spatial separation between the conjugated molecules.[5][6] These linkers are typically synthesized with terminal functional groups, such as an amine and a carboxylic acid, allowing for versatile conjugation chemistry.[7][8]
Physicochemical Properties
The following tables summarize the key physicochemical properties of the single AEEA unit and the AEEA-AEEA dimer. This data is compiled from various chemical suppliers and databases.
Table 1: Physicochemical Properties of AEEA Linker
| Property | Value | Reference(s) |
| IUPAC Name | 2-[2-(2-aminoethoxy)ethoxy]acetic acid | [1] |
| Synonyms | Amino-PEG2-acetic acid, H-AEEA-OH | [1] |
| CAS Number | 134978-97-5 | [1][7] |
| Molecular Formula | C₆H₁₃NO₄ | [1][9] |
| Molecular Weight | 163.17 g/mol | [1][9] |
| Appearance | White to off-white crystalline powder | [7] |
| Melting Point | 124.0-128.0 °C | [1] |
| Boiling Point | 323.8 ± 22.0 °C (Predicted) | [1] |
| Density | 1.177 ± 0.06 g/cm³ (Predicted) | [1] |
| Solubility | Soluble in DMSO (Slightly), Methanol (Slightly) | [1] |
Table 2: Physicochemical Properties of AEEA-AEEA Linker
| Property | Value | Reference(s) |
| IUPAC Name | 2-[2-[2-[[2-[2-(2-aminoethoxy)ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid | [10] |
| Synonyms | 17-Amino-10-oxo-3,6,12,15-tetraoxa-9-azaheptadecanoic acid | [11][12] |
| CAS Number | 1143516-05-5 | [10] |
| Molecular Formula | C₁₂H₂₄N₂O₇ | [10] |
| Molecular Weight | 308.33 g/mol | [6][10][13] |
| Appearance | White to off-white solid powder | [10] |
| Melting Point | 133 - 135 °C | [11] |
| Boiling Point | 548.7 ± 50.0 °C (Predicted) | [11] |
| Density | 1.202 ± 0.06 g/cm³ (Predicted) | [10][11] |
| pKa | 3.39 ± 0.10 (Predicted) | [11] |
| LogP | -4.6 | [10][13] |
| Hydrogen Bond Donors | 3 | [10] |
| Hydrogen Bond Acceptors | 8 | [10] |
| Solubility | DMSO: < 1 mg/mL (Slightly soluble) | [5] |
Experimental Protocols
The following sections provide detailed methodologies for characterizing the physicochemical properties of hydrophilic linkers like AEEA-AEEA. These are generalized protocols based on standard industry practices, as specific experimental data for the AEEA-AEEA linker is not extensively published.
Determination of Partition Coefficient (LogP/LogD)
The partition coefficient (LogP) for a neutral compound or distribution coefficient (LogD) for an ionizable compound is a measure of its lipophilicity.[4] It is a critical parameter for predicting a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[14] The shake-flask method is a widely accepted standard for experimental determination.[15]
Protocol: Shake-Flask Method for LogD at pH 7.4
-
Preparation of Phases:
-
Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Use n-octanol as the organic phase.
-
Pre-saturate the two phases by mixing equal volumes of n-octanol and PBS (pH 7.4) in a separatory funnel. Shake vigorously for 1 hour and then allow the layers to separate completely overnight.
-
-
Sample Preparation:
-
Prepare a stock solution of the AEEA-AEEA linker in dimethyl sulfoxide (DMSO) at a concentration of 10 mM.
-
-
Partitioning Experiment:
-
In a glass vial, combine 990 µL of the pre-saturated PBS buffer and 100 µL of the pre-saturated n-octanol.[4]
-
Add a 10 µL aliquot of the 10 mM linker stock solution to the biphasic mixture.[4]
-
Securely cap the vial and mix on a rotator at a constant, gentle speed (e.g., 30 rpm) for 1 hour at a controlled temperature (e.g., 25°C).[4] This ensures that equilibrium is reached without forming an emulsion.
-
-
Phase Separation:
-
After mixing, centrifuge the vials at a low speed (e.g., 2000 rpm) for 15 minutes to ensure complete separation of the two phases.
-
Allow the mixture to stand at 25°C overnight for further equilibration.[16]
-
-
Quantification:
-
Carefully withdraw an aliquot from both the aqueous (PBS) and organic (n-octanol) layers.
-
Quantify the concentration of the linker in each phase using a suitable analytical method, such as LC-MS/MS.[4] A calibration curve should be prepared in each matrix to ensure accurate quantification.
-
-
Calculation:
Determination of Aqueous Solubility
Aqueous solubility is a critical property influencing a drug's bioavailability. For linkers, it affects the properties of the final conjugate. A kinetic solubility assay using nephelometry or UV spectrophotometry is a common high-throughput method.
Protocol: Kinetic Solubility Assay
-
Preparation of Solutions:
-
Prepare a high-concentration stock solution of the AEEA-AEEA linker in 100% DMSO (e.g., 10 mM).
-
Prepare the aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4).[5]
-
-
Assay Procedure:
-
Dispense the aqueous buffer into the wells of a 96-well microtiter plate.
-
Add a small volume (e.g., 1-5 µL) of the DMSO stock solution to the buffer in each well to achieve a range of final linker concentrations (e.g., 1 µM to 1000 µM). The final DMSO concentration should be kept low and consistent across all wells (typically ≤1%).
-
Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours).[5]
-
-
Measurement (Nephelometry):
-
Measure the light scattering of each well using a nephelometer.[5]
-
An increase in light scattering compared to a buffer/DMSO control indicates the formation of a precipitate.
-
The solubility limit is defined as the concentration at which precipitation is first observed.
-
-
Measurement (Direct UV Method - requires filtration):
-
After incubation, filter the contents of the wells using a 96-well filter plate to remove any undissolved precipitate.[5]
-
Transfer the filtrate to a UV-transparent 96-well plate.
-
Measure the UV absorbance of the filtrate at a predetermined wavelength (λ_max) for the linker.
-
Calculate the concentration of the dissolved linker using a standard curve of the compound prepared in the same buffer/DMSO mixture. The point at which the measured concentration plateaus despite an increase in the added compound concentration is the solubility limit.[5]
-
Assessment of pH Stability
Stability across a range of pH values is crucial, as a linker and the resulting conjugate will be exposed to different pH environments during manufacturing, storage, and within the body. A stability-indicating HPLC method is used to assess degradation over time.
Protocol: HPLC-Based pH Stability Assay
-
Method Development:
-
Develop a stability-indicating HPLC method capable of separating the intact AEEA-AEEA linker from potential degradants. A reverse-phase C18 column with a gradient elution using a mobile phase of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is a common starting point.[17] Detection is typically performed using a UV detector (e.g., at 214 nm for amide bonds) and/or a mass spectrometer.[18]
-
-
Forced Degradation (Stress Testing):
-
To ensure the method is stability-indicating, perform forced degradation studies. Incubate the linker under various stress conditions:
-
Analyze the stressed samples by HPLC-UV/MS to confirm that degradation products are resolved from the parent peak.[19]
-
-
pH Stability Study:
-
Prepare solutions of the AEEA-AEEA linker (e.g., at 1 mg/mL) in a series of buffers with different pH values (e.g., pH 4.0, pH 7.4, pH 9.0).
-
Incubate these solutions at a controlled temperature (e.g., 37°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution.
-
Immediately analyze the aliquots using the validated stability-indicating HPLC method.
-
-
Data Analysis:
-
Quantify the peak area of the intact linker at each time point.
-
Calculate the percentage of the linker remaining relative to the T=0 time point for each pH condition.
-
Plot the percentage of intact linker versus time to determine the degradation kinetics at each pH.
-
Application Workflows and Visualizations
AEEA-AEEA linkers are primarily used in the construction of ADCs and PROTACs. The following diagrams illustrate the generalized workflows for these applications.
Caption: Generalized workflow for Antibody-Drug Conjugate (ADC) synthesis.
Caption: Generalized workflow for PROTAC synthesis via sequential coupling.
References
- 1. An open-source automated PEG precipitation assay to measure the relative solubility of proteins with low material requirement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An open source automated PEG precipitation assay — Accelerating Research Impact with Open Technologies [engbiocompendium.net]
- 3. researchgate.net [researchgate.net]
- 4. enamine.net [enamine.net]
- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 6. abzena.com [abzena.com]
- 7. nbinno.com [nbinno.com]
- 8. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AEEA-AEEA | ADC Linker | 1143516-05-5 | Invivochem [invivochem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Yusuf Hamied Department of Chemistry / Sormanni Lab / PEG Solubility Assay · GitLab [gitlab.developers.cam.ac.uk]
- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Collection - AntibodyâDrug Conjugate Synthesis Using Continuous Flow Microreactor Technology - Organic Process Research & Development - Figshare [acs.figshare.com]
- 14. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 15. acdlabs.com [acdlabs.com]
- 16. youtube.com [youtube.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
